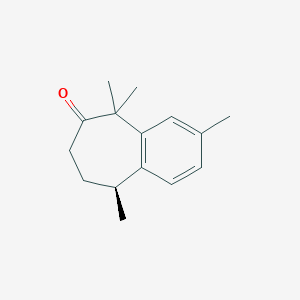

6-Oxo (S)-ar-Himachalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(9S)-3,5,5,9-tetramethyl-8,9-dihydro-7H-benzo[7]annulen-6-one |

InChI |

InChI=1S/C15H20O/c1-10-5-7-12-11(2)6-8-14(16)15(3,4)13(12)9-10/h5,7,9,11H,6,8H2,1-4H3/t11-/m0/s1 |

InChI Key |

GBMQNNWIDRLKML-NSHDSACASA-N |

Isomeric SMILES |

C[C@H]1CCC(=O)C(C2=C1C=CC(=C2)C)(C)C |

Canonical SMILES |

CC1CCC(=O)C(C2=C1C=CC(=C2)C)(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Ar Himachalene Analogues

Plant Sources Containing Himachalene-type Sesquiterpenoids

Himachalene analogues are predominantly found in the essential oils of various aromatic plants. Their presence is characteristic of certain plant genera, where they contribute significantly to the aromatic profile and biological properties of the plant extracts.

The essential oils derived from trees of the Cedrus genus, commonly known as cedars, are exceptionally rich sources of himachalene sesquiterpenoids. The essential oil of the Atlas cedar (Cedrus atlantica), in particular, is composed mainly of α-, β-, and γ-himachalene, which together can constitute up to 70% of the oil's content. mdpi.com Ar-himachalene is another constituent of this oil, which can be readily obtained by the aromatization of the himachalene isomers. mdpi.com Similarly, Himalayan Cedar (Cedrus deodara) is a well-documented source of an isomeric mixture of α, β, and γ-himachalenes. nih.govd-nb.info Research has shown that these naturally occurring himachalenes serve as starting materials for the synthesis of various derivatives. nih.govnih.gov

| Plant Species | Major Himachalene-Type Compounds |

| Cedrus atlantica (Atlas Cedar) | α-Himachalene, β-Himachalene, γ-Himachalene, ar-Himachalene. mdpi.comnih.gov |

| Cedrus deodara (Himalayan Cedar) | α-Himachalene, β-Himachalene, γ-Himachalene, Himachalol (B155438). nih.govresearchgate.netnih.gov |

| Cedrus libani (Cedar of Lebanon) | α-Himachalene, β-Himachalene, γ-Himachalene. nih.gov |

While more commonly associated with other terpenes like α-pinene and sabinene, the Juniperus genus has also been identified as a source of himachalane-type sesquiterpenes. researchgate.net A significant finding was the isolation of ar-himachalene and five new cis-himachalane-type sesquiterpenes, including 2-himachalen-6-ol and 3-himachalen-6-ol, from the heartwood of Juniperus chinensis var. tsukusiensis. pharm.or.jpsemanticscholar.orgresearchgate.net This discovery was noteworthy as it represented the first instance of himachalane-type sesquiterpenes being isolated from a Juniperus species. researchgate.netpharm.or.jpsemanticscholar.orgresearchgate.net

| Plant Species | Isolated Himachalene-Type Compounds |

| Juniperus chinensis var. tsukusiensis | ar-Himachalene, 2-himachalen-6-ol, 3-himachalen-6-ol, 2α,6α-epoxy-3-himachalene, 2α,6α-epoxyhimachalan-3β-ol, Chinensiol. researchgate.netpharm.or.jpsemanticscholar.org |

Schisandra chinensis, also known as the Chinese magnolia vine, produces fruits that contain an essential oil rich in sesquiterpenes. nih.gov Among the principal components of this oil are β-himachalene, ylangene, and α-bergamotene, which collectively can make up about 75% of the oil. nih.govmdpi.com The presence of β-himachalene indicates the plant's biosynthetic capability to produce the core himachalane (B1243107) skeleton, making it a relevant source for this class of compounds. nih.gov

| Plant Species | Key Himachalene-Related Compound |

| Schisandra chinensis | β-Himachalene. nih.govmdpi.com |

The Meliaceae family of plants is a rich source of structurally diverse sesquiterpenoids. mdpi.comdntb.gov.uanih.gov These compounds are derived from the biosynthetic precursor farnesyl pyrophosphate (FPP), which can cyclize to form a wide array of carbon skeletons. nih.govresearchgate.net Within this family, the bicyclic sesquiterpenoid γ-himachalene has been identified as a major constituent from the roots of Naregamia alata, where it was found alongside 33 other sesquiterpenoids. mdpi.com Volatile sesquiterpenoids in the Meliaceae family have been primarily reported from the genera Trichilia, Toona, and Cedrela. mdpi.com

| Plant Species (Family) | Representative Himachalene Compound |

| Naregamia alata (Meliaceae) | γ-Himachalene. mdpi.com |

Chromatographic and Spectroscopic Techniques for Isolation and Initial Characterization

The isolation and structural elucidation of ar-himachalene analogues from complex plant extracts rely on a combination of advanced chromatographic and spectroscopic methods.

Chromatographic Techniques: The initial separation of compounds from the crude plant extract or essential oil is typically achieved using various chromatographic techniques. researchgate.net Column chromatography using silica (B1680970) gel is a fundamental method, often employing a gradient of solvents such as hexane (B92381) and ethyl acetate (B1210297) to separate fractions based on polarity. mdpi.comnih.gov Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like sesquiterpenes found in essential oils. iipseries.org For purification of less volatile or more complex mixtures, High-Performance Liquid Chromatography (HPLC) is frequently used. researchgate.netiipseries.org Other techniques like centrifugal partition chromatography (CPC) and size-exclusion chromatography (SEC) have also been successfully applied for the separation of specific sesquiterpenoids. nih.gov

Spectroscopic Techniques: Once purified fractions are obtained, spectroscopic analysis is essential for determining the precise chemical structure of the isolated compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are powerful tools for elucidating the carbon-hydrogen framework of a molecule. pharm.or.jpnih.gov

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of a compound (via High-Resolution Mass Spectrometry, HR-MS), as well as its fragmentation patterns, which aids in structural identification. pharm.or.jpresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, such as hydroxyl (-OH) or carbonyl (C=O) groups. pharm.or.jpnih.gov

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry. mdpi.com

Enantiomeric Isolation and Resolution Strategies

Many sesquiterpenoids, including himachalene analogues, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. The separation and characterization of individual enantiomers are crucial as they can exhibit different biological activities.

Specialized chromatographic techniques are employed for this purpose. Chiral Gas Chromatography, which uses a stationary phase designed to interact differently with each enantiomer, is a common method for separating volatile chiral compounds. epa.govmdpi.com Similarly, chiral High-Performance Liquid Chromatography (HPLC) analysis is used for the separation of less volatile enantiomers. nih.gov

Once separated, the absolute configuration of the enantiomers can be determined using techniques such as polarimetry, which measures the rotation of plane-polarized light, and advanced computational methods like Time-Dependent Density Functional Theory (TDDFT-ECD) and Optical Rotatory (OR) calculations. epa.govnih.gov

Biosynthetic Investigations of Himachalene Type Sesquiterpenoids

Elucidation of Farnesyl Pyrophosphate (FPP) Cyclization Mechanisms

The biosynthesis of all sesquiterpenoids, including the himachalene family, begins with the linear C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). nih.gov The initial and often rate-determining step in forming the characteristic bicyclic himachalene core is a complex cyclization reaction catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. nih.govresearchgate.net

The process is initiated by the enzyme-mediated removal of the pyrophosphate group from FPP, generating a farnesyl carbocation. mdpi.comnih.gov This highly reactive intermediate is then precisely folded within the enzyme's active site to facilitate a cascade of intramolecular electrophilic attacks, where the carbocation attacks one of the double bonds in the carbon chain. mdpi.com This cascade leads to the formation of one or more rings. For himachalenes, the cyclization of FPP is catalyzed by a specific β-himachalene synthase (HcS), which produces β-himachalene as a primary product. researchgate.net This reaction represents a critical branching point, diverting FPP from other metabolic pathways toward the production of himachalene-type sesquiterpenoids.

| Precursor | Enzyme | Initial Cyclized Product |

| Farnesyl Pyrophosphate (FPP) | β-Himachalene Synthase (HcS) | β-Himachalene |

Proposed Enzymatic Pathways for ar-Himachalene Formation

Following the initial cyclization to form the foundational himachalene skeleton, further enzymatic modifications can occur to generate structural diversity. The formation of ar-Himachalene (aromatic himachalene) from a precursor like β-himachalene involves an aromatization step. This transformation requires the introduction of additional double bonds into one of the rings to form a stable aromatic system.

In natural product biosynthesis, such aromatization reactions are typically catalyzed by enzymes like dehydrogenases or cytochrome P450 monooxygenases. These enzymes facilitate the removal of hydrogen atoms, leading to the formation of conjugated double bonds that result in an aromatic ring. While the specific enzyme responsible for the conversion of a himachalene precursor to ar-Himachalene has not been definitively characterized, this proposed pathway is consistent with known enzymatic functions in other terpenoid biosynthetic pathways.

| Substrate | Proposed Enzyme Type | Product |

| β-Himachalene | Dehydrogenase or Cytochrome P450 | ar-Himachalene |

Oxidative Transformations in Natural Product Biosynthesis leading to Oxygenated Himachalenes

The final step in the biosynthesis of 6-Oxo (S)-ar-Himachalene is the introduction of an oxygen atom onto the ar-Himachalene scaffold. Such oxidative transformations are common in the late stages of natural product biosynthesis and are crucial for generating the vast chemical and functional diversity observed in these molecules. nih.govscispace.com These reactions are predominantly catalyzed by oxygenase enzymes, particularly cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases (FMOs). nih.govresearchgate.netnih.gov

These enzymes are capable of introducing oxygen at chemically unactivated positions on a substrate. scispace.com The biosynthesis of this compound from ar-Himachalene likely proceeds through a two-step oxidative process:

Hydroxylation: A P450 monooxygenase or a similar enzyme would first catalyze the hydroxylation of ar-Himachalene at the C-6 position, yielding a 6-Hydroxy-(S)-ar-Himachalene intermediate.

Oxidation: This alcohol intermediate is then further oxidized to a ketone. This second oxidation can be catalyzed by the same P450 enzyme or by a separate NAD(P)+-dependent dehydrogenase. nih.gov

This sequence of hydroxylation followed by oxidation is a common motif in biosynthetic pathways for generating oxo-functionalized natural products. nih.gov

| Substrate | Proposed Intermediate | Final Product | Proposed Enzyme Classes Involved |

| ar-Himachalene | 6-Hydroxy-(S)-ar-Himachalene | 6-Oxo-(S)-ar-Himachalene | Cytochrome P450s, Dehydrogenases |

Advanced Spectroscopic and Stereochemical Elucidation of 6 Oxo S Ar Himachalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms can be established.

Detailed analysis using 2D NMR would be crucial for definitive assignment. For instance, Homonuclear Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for identifying long-range (2-3 bond) correlations, which would be instrumental in connecting the quaternary carbons and the carbonyl group to the rest of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6-Oxo (S)-ar-Himachalene

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton → Carbon) |

| Aromatic CH | 7.0 - 7.5 | 125.0 - 130.0 | Protons on aromatic ring to adjacent aromatic carbons |

| Aromatic C (quaternary) | - | 135.0 - 150.0 | Methyl protons, benzylic protons to quaternary carbons |

| C=O (Carbonyl) | - | 195.0 - 210.0 | Protons on adjacent carbons (α-protons) to C=O carbon |

| CH (Benzylic, chiral) | 2.5 - 3.5 | 40.0 - 55.0 | Benzylic proton to aromatic and aliphatic carbons |

| CH₂ (Aliphatic) | 1.5 - 2.8 | 20.0 - 40.0 | Aliphatic protons to neighboring carbons in the ring |

| C (Quaternary, gem-dimethyl) | - | 30.0 - 45.0 | Gem-dimethyl protons to the quaternary carbon |

| CH₃ (Aromatic) | 2.2 - 2.5 | 18.0 - 25.0 | Aromatic methyl protons to aromatic carbons |

| CH₃ (Aliphatic) | 0.8 - 1.5 | 20.0 - 30.0 | Aliphatic methyl protons to adjacent carbons |

Note: The data in this table is predictive and based on general chemical shift theory and values for similar structural motifs.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and molecular formula of a compound with high accuracy. nih.gov For this compound (Molecular Formula: C₁₅H₂₀O), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

Calculated Molecular Weight:

Molecular Formula: C₁₅H₂₀O

Average Mass: 216.32 g/mol

Monoisotopic Mass: 216.15142 u

In addition to molecular formula confirmation, MS provides structural information through analysis of fragmentation patterns. semanticscholar.org In electron ionization (EI-MS), the molecular ion (M⁺˙) would be observed, followed by characteristic fragment ions resulting from the cleavage of specific bonds. For a ketone like this compound, common fragmentation pathways would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the carbonyl group, leading to the loss of alkyl radicals and the formation of a stable acylium ion.

Loss of a methyl group: A peak corresponding to [M-15]⁺ is highly probable due to the presence of multiple methyl substituents.

McLafferty Rearrangement: If a gamma-hydrogen is available and sterically accessible, this rearrangement could occur, leading to a characteristic neutral loss.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.net This technique maps the electron density of a crystalline solid, providing a precise three-dimensional model of the molecule with atomic-level resolution, including bond lengths, bond angles, and the absolute spatial arrangement of atoms. usm.edu

To determine the absolute configuration, the anomalous dispersion effect of heavy atoms is often utilized. For this compound, obtaining a suitable single crystal would allow for diffraction analysis. The resulting data would confirm the connectivity and, crucially, establish the (S) configuration at the chiral center without ambiguity. While a crystal structure for this compound itself is not reported in the searched literature, this method has been successfully applied to derivatives of its parent sesquiterpene, ar-himachalene, confirming the stereochemistry of the core structure. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotation) for Stereochemical Confirmation

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing critical information about their stereochemistry. mdpi.com

Optical Rotation is a measure of the rotation of plane-polarized light by a chiral compound. The parent compound, (+)-ar-himachalene, has been identified as having a positive (dextrorotatory) specific rotation. epa.gov The (S)-enantiomer of ar-himachalene is specifically noted as being dextrorotatory. mdpi.comnist.gov The introduction of the oxo group would alter the magnitude of the rotation, but the measurement of the specific rotation of this compound would serve as a key validation of its enantiomeric identity.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is particularly sensitive to the stereochemical environment around chromophores. The carbonyl group (C=O) in this compound is an excellent chromophore, exhibiting an n→π* electronic transition that is inherently sensitive to the local chirality. researchgate.net This transition would produce a characteristic signal, known as a Cotton effect, in the ECD spectrum. The sign (positive or negative) of this Cotton effect is directly related to the absolute configuration of the stereocenter adjacent to the carbonyl group. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations (e.g., Density Functional Theory), the (S) configuration can be confidently confirmed. researchgate.net

Computational and Theoretical Chemistry Studies on 6 Oxo S Ar Himachalene and Analogues

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has become a cornerstone for studying sesquiterpenoids and their derivatives due to its balance of computational cost and accuracy. DFT calculations are routinely employed to determine the ground-state geometries, optimize transition states, and calculate the energetics of various chemical species.

For himachalene analogues, structural optimizations are commonly performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), often paired with Pople-style basis sets like 6-31G(d) or the more extensive 6-311+G(d,p). ijcce.ac.irijcce.ac.ir These calculations provide precise bond lengths, bond angles, and dihedral angles of the most stable molecular conformations.

Energetics, including reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies (ΔG), are critical for understanding reaction feasibility and kinetics. For instance, in the study of cycloaddition reactions involving β-himachalene, DFT calculations have been used to determine the activation enthalpies for competing reaction pathways. The calculated energy barriers for transition states (TS) allow researchers to predict which product is kinetically favored. In one such study, the activation enthalpy for the formation of one cycloadduct was found to be 9.27 kcal/mol, which was lower than the competing pathway's 12.32 kcal/mol, correctly predicting the major product observed experimentally. ijcce.ac.ir

| Parameter | Typical Methodologies | Purpose | Reference |

|---|---|---|---|

| Functional | B3LYP, ωB97X-D | Approximates the exchange-correlation energy. B3LYP is a widely used hybrid functional. | ijcce.ac.irnih.gov |

| Basis Set | 6-31G(d), 6-311+G(d,p) | Describes the atomic orbitals used in the calculation. Larger basis sets provide greater accuracy. | ijcce.ac.irijcce.ac.ir |

| Calculation Type | Geometry Optimization, Frequency Calculation | Finds the lowest energy structure (minimum) or transition state (saddle point) on the potential energy surface. | ijcce.ac.ir |

| Solvation Model | PCM, SMD | Accounts for the effect of the solvent on the molecule's geometry and energy. | nih.gov |

Reaction Mechanism Studies (e.g., Electrophilic Substitution, Cycloaddition Reactions)

Computational studies are invaluable for elucidating the step-by-step mechanisms of complex organic reactions involving himachalene scaffolds. Two prominent examples are electrophilic aromatic substitution on ar-himachalene and cycloaddition reactions on β-himachalene.

Electrophilic Substitution: The Friedel-Crafts acylation of aromatic compounds, a key reaction for producing ketones like 6-Oxo (S)-ar-Himachalene, has been studied using DFT. nih.govsemanticscholar.org These studies model the entire reaction pathway, including the formation of the acylium ion electrophile, the subsequent attack on the aromatic ring to form a Wheland intermediate (a resonance-stabilized carbocation), and the final deprotonation to restore aromaticity. nih.govdalalinstitute.com Calculations can identify the rate-determining step of the reaction; in many AlCl₃-catalyzed acylations, this has been shown to be the formation of the acylium ion. nih.govsemanticscholar.org

Cycloaddition Reactions: The mechanism of [1+2] cycloaddition of carbenes to the double bonds of β-himachalene has been thoroughly investigated. ijcce.ac.irijcce.ac.ir DFT calculations show that these reactions typically proceed through a concerted but asynchronous mechanism, where the two new single bonds are formed in a single step but not to the same extent at the transition state. ijcce.ac.ir The analysis of the transition state geometries reveals bond lengths between 2.10 Å and 2.53 Å for the forming C-C bonds. ijcce.ac.ir Furthermore, the polar character of these reactions can be quantified by calculating the global electron density transfer (GEDT) at the transition state. GEDT values greater than 0.2e are indicative of a polar process. ijcce.ac.ir

Molecular Electron-Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity based on the analysis of electron density changes. nih.gov Rather than focusing on molecular orbitals, MEDT posits that the capacity for electron density to change along a reaction pathway governs reactivity.

In the context of reactions involving himachalene analogues, MEDT is applied by analyzing conceptual DFT reactivity indices. The nucleophilic and electrophilic characters of the reactants are quantified, and local reactivity is assessed using tools like electrophilic Pk+ and nucleophilic Pk- Parr functions. ijcce.ac.ir These functions are derived from the analysis of atomic spin density (ASD) and identify the most electrophilic and nucleophilic centers within a molecule. ijcce.ac.ir For instance, in the reaction of an electrophile with ar-himachalene, the nucleophilic Parr functions can predict which carbon atom on the aromatic ring is most susceptible to attack. This approach successfully explains the high regioselectivity observed in electrophilic substitution reactions. scholarsresearchlibrary.com

Regioselectivity and Stereoselectivity Predictions

A significant success of computational chemistry is its ability to accurately predict the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In electrophilic aromatic substitutions, the position of attack on the aromatic ring (ortho, meta, or para) is determined by the directing effects of existing substituents. lkouniv.ac.in Computational models predict this outcome by comparing the activation energies for the formation of the different Wheland intermediates. The pathway with the lowest energy barrier corresponds to the major product. For ar-himachalene, theoretical studies on acylation and nitration reactions show that the substitution pattern is highly regioselective, a finding that aligns perfectly with experimental results. scholarsresearchlibrary.com The analysis of local reactivity indices, such as Parr functions, provides a rationale for this selectivity by identifying the atomic sites most prone to nucleophilic or electrophilic attack. scholarsresearchlibrary.com

Stereoselectivity: The stereochemical outcome of reactions, such as the facial selectivity in cycloadditions, can also be predicted. In the reaction of dichlorocarbene (B158193) with β-himachalene, the attack can occur from either the α-face or the β-face of the double bond. DFT calculations of the corresponding transition states show a significant energy difference, explaining why only one stereoisomer is formed. scholarsresearchlibrary.com The kinetically favored product corresponds to the transition state with the lower Gibbs free energy of activation. For example, in a study of carbene addition to β-himachalene, the transition state (TS4) leading to one stereoisomer was found to be 5.8 kcal/mol lower in energy than the alternative (TS3), accounting for the preferential formation of the corresponding cycloadduct. ijcce.ac.ir

| Reaction Pathway | Transition State | Activation Enthalpy (kcal/mol) | Product Formed | Outcome | Reference |

|---|---|---|---|---|---|

| Path A (Stereoisomer 1) | TS3 | 7.23 | Cycloadduct 3 | Minor/Not Observed | ijcce.ac.ir |

| Path B (Stereoisomer 2) | TS4 | 1.59 | Cycloadduct 4 | Major Product (Kinetically Favored) | ijcce.ac.ir |

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. While specific MD studies on this compound are not widely reported, the methodology is frequently applied to other sesquiterpenes and structurally related benzocycloheptenes to understand their behavior in solution or in complex with biological macromolecules. nih.govnih.govacs.org

MD simulations typically utilize classical force fields, such as the General Amber Force Field (GAFF), and are performed using software packages like GROMACS or Amber. nih.govmdpi.com These simulations can reveal the stability of a ligand-protein complex over time, often analyzed through metrics like the root-mean-square deviation (RMSD). nih.gov For example, an MD simulation of a sesquiterpene bound to an enzyme showed the complex reached an equilibrated, stable state after approximately 10 nanoseconds. nih.gov

Conformational analysis, often performed using a combination of NMR spectroscopy and quantum chemical calculations, is crucial for understanding the three-dimensional shapes that molecules like this compound can adopt. acs.org For the flexible seven-membered ring present in the himachalene core, computational methods can map the potential energy surface to identify low-energy conformations, such as chair and boat forms, and the energy barriers between them. researchgate.net

Design of Catalytic Systems and Reaction Pathways using Computational Tools

Computational tools are increasingly used not only to analyze existing reactions but also to design new catalytic systems and reaction pathways. qub.ac.ukacs.org This is particularly relevant in the biosynthesis of terpenes, where enzymes called terpene synthases (TPS) catalyze complex cyclization cascades. acs.orgnih.gov

Computational enzyme design can be used to engineer sesquiterpene synthases to produce specific, high-value products. qub.ac.uk By modeling the enzyme's active site and the reaction intermediates using quantum mechanics/molecular mechanics (QM/MM) simulations, researchers can identify key amino acid residues that control the reaction pathway. acs.org Mutating these residues can redirect the catalytic cascade to favor the formation of a desired product over others. For instance, computational modeling has guided the engineering of a monoterpene synthase, where single amino acid substitutions led to variants that produced different terpenes with high specificity. acs.org

In non-enzymatic synthesis, DFT calculations help in designing and optimizing catalysts for reactions like Friedel-Crafts acylation. nih.govsemanticscholar.org By calculating the reaction profiles for different catalysts, one can predict their efficiency and selectivity. For example, DFT studies on Al₂Cl₆-catalyzed acylation have elucidated the role of the catalyst in forming the active electrophile and stabilizing the reaction intermediates, providing a basis for selecting or designing more efficient Lewis acid catalysts. nih.govsemanticscholar.org

Biological Activity and Structure Activity Relationship Sar Investigations of 6 Oxo S Ar Himachalene Derivatives

Mechanistic Investigations of Bioactive Himachalene Analogues

The unique benzocycloheptene (B12447271) framework of himachalene sesquiterpenes, derived from sources like the Himalayan Cedar (Cedrus deodara), has served as a foundational scaffold for investigating a wide range of biological activities. Research into synthetic derivatives of these naturally occurring compounds has revealed significant potential in various therapeutic and pest management areas. Mechanistic studies have begun to unravel how modifications to the himachalene core influence its interaction with biological targets, leading to antimicrobial, antifungal, anti-inflammatory, anticancer, insecticidal, and pheromonal effects.

Antimicrobial Action (e.g., against Staphylococcus aureus)

Himachalene derivatives have demonstrated noteworthy antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Structure-activity relationship (SAR) studies reveal that the bioactivity of the himachalene scaffold can be significantly enhanced through specific chemical modifications. nih.govnih.gov

Initial research showed that aromatization of the natural himachalene mixture resulted in a slight increase in antibacterial activity. nih.gov However, a more substantial improvement was observed with the introduction of an imine moiety. nih.govnih.gov A study involving the synthesis of novel 2,9,9-trimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-ylidene-amine derivatives found that these compounds exhibited markedly enhanced activity against S. aureus, Bacillus subtilis, and Micrococcus luteus compared to their aromatized precursors. nih.gov

The mechanism of action for many terpenoid-based antimicrobial agents involves the disruption of the bacterial cell membrane's integrity. mdpi.com The lipophilic nature of the himachalene core allows it to intercalate into the lipid bilayer of bacterial membranes. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The addition of functional groups, such as imines, appears to augment this disruptive capability, leading to lower minimum inhibitory concentrations (MIC). nih.gov The compound substituted with an isobutyl imine group (16c in the referenced study) was identified as the most potent among the tested derivatives against S. aureus. nih.gov

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| ar-Himachalene | Bacillus subtilis | 375 | nih.gov |

| bis-dehydro-ar-himachalene | Micrococcus luteus | 625 | nih.gov |

| Imine derivative (isobutyl group) | Staphylococcus aureus | 46.8 - 750 (range for series) | nih.gov |

| Imine derivative (isobutyl group) | Bacillus subtilis | 46.8 - 750 (range for series) | nih.gov |

Antifungal Properties

The same structural modifications that enhance antibacterial activity in himachalene derivatives also confer significant antifungal properties. Specifically, the introduction of imine groups into the aryl himachalene structure has been shown to produce compounds with high efficacy against mycotoxigenic fungi. nih.govnih.gov

In studies evaluating these synthetic derivatives, potent activity was recorded against several Aspergillus species, including A. parasiticus, A. ochraceous, and A. sydowii. nih.govresearchgate.net The MIC values for these imine derivatives were found to be as low as 23.4 µg/mL, indicating a strong inhibitory effect. nih.gov

The proposed mechanism of antifungal action for many sesquiterpenes involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov By disrupting this pathway, the derivatives compromise the structural integrity and fluidity of the membrane, leading to cell lysis. mdpi.com Another potential mechanism is the direct damage to the cell membrane, altering its permeability and interfering with essential cellular processes. nih.govmdpi.com The SAR suggests that the core himachalene structure provides the necessary lipophilicity to interact with the fungal cell membrane, while the specific imine substitutions enhance this interaction to produce a potent fungicidal effect. nih.gov

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Imine derivatives (general) | Aspergillus parasiticus | 23.4 - 187.5 | nih.gov |

| Imine derivatives (general) | Aspergillus ochraceous | 23.4 - 187.5 | nih.gov |

| Imine derivatives (general) | Aspergillus sydowii | 23.4 - 187.5 | nih.gov |

Anti-inflammatory Effects

Certain oxygenated himachalene derivatives have been identified as potent anti-inflammatory agents. The mechanism of action for these compounds often involves the modulation of key enzymatic pathways associated with the inflammatory response.

One notable example is 2-himachelen-7-ol (himachalol), a major constituent of Cedrus libani wood oil. nih.gov Research has shown that this compound exerts a significant anti-inflammatory effect by inhibiting the expression of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. By selectively targeting COX-2 expression, 2-himachelen-7-ol can reduce the production of these pro-inflammatory mediators. nih.gov This mechanism is a preferred feature for anti-inflammatory drugs, as it avoids the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isozyme. Similarly, essential oils rich in α-himachalene and β-himachalene have demonstrated anti-inflammatory activity by inhibiting lipoxygenase (LOX), another enzyme central to inflammatory pathways. ukm.mynih.gov

Antitumor and Anticancer Research Modalities

Specific himachalene analogues have emerged as promising candidates in anticancer research, demonstrating potent cytotoxicity against a range of human cancer cell lines through well-defined molecular mechanisms. nih.govresearchgate.net The sesquiterpene β-2-himachalen-6-ol, isolated from the Lebanese wild carrot (Daucus carota ssp. carota), has been extensively studied for its anticancer properties. nih.govlau.edu.lb

This compound exhibits potent cytotoxic activity against various cancer cell lines, including melanoma (B16F-10), colon cancer (Caco-2, SW1116), breast cancer (MB-MDA-231), lung cancer (A549), and brain cancer (SF-268). nih.govnih.gov Its primary mechanism of action is the induction of apoptosis, or programmed cell death. researchgate.netlau.edu.lb Mechanistic studies have revealed that β-2-himachalen-6-ol triggers a caspase-dependent apoptotic pathway. lau.edu.lb Furthermore, its pro-apoptotic effect is mediated through the inhibition of critical cell survival signaling pathways, specifically the PI3K/AKT and MAPK/ERK pathways, which are often dysregulated in cancer. lau.edu.lbnih.gov In addition to inducing apoptosis, β-2-himachalen-6-ol has been shown to decrease cancer cell motility and invasion, crucial processes in metastasis. nih.gov Another related compound, 2-himachelen-7-ol, also demonstrated potent cytotoxic activity against brain (SF-268) and colon (HT-29, Caco-2) cancer cells. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| β-2-himachalen-6-ol | SF-268 (Glioblastoma) | 4 - 13 (range) | nih.gov |

| β-2-himachalen-6-ol | Mono-Mac-1 (AML) | 12 | lau.edu.lb |

| β-2-himachalen-6-ol | SW1116 (Colon) | 18 (at 24h) | nih.gov |

| 2-himachelen-7-ol | SF-268 (Glioblastoma) | 8.1 | nih.gov |

| 2-himachelen-7-ol | HT-29 (Colon) | 10.1 | nih.gov |

Insecticidal and Larvicidal Mechanisms

Himachalene and its derivatives, particularly those found in Himalayan cedarwood oil, possess significant insecticidal and larvicidal properties. kisti.re.krnih.gov These compounds represent a promising avenue for the development of botanical pesticides for use in integrated pest management programs.

Research on the essential oil of Cedrus deodara has demonstrated its toxicity against various insect pests. nih.gov Bioassays have shown that fractions enriched with himachalenes are highly effective larvicides against the diamondback moth (Plutella xylostella), a major agricultural pest. nih.gov Further studies have identified himachalol (B155438) and β-himachalene as key insecticidal principles, showing potency against the pulse beetle (Callosobruchus analis) and the housefly (Musca domestica). kisti.re.kr

The mechanism of action for insecticidal terpenes is often neurotoxic. While the precise target for himachalenes is not fully elucidated, it is hypothesized that they may act on the nervous system of insects, possibly by interfering with neurotransmitter receptors or ion channels, similar to other terpene-based insecticides. nih.gov This interference leads to paralysis and death. The lipophilic nature of these compounds facilitates their penetration through the insect's waxy cuticle, allowing them to reach their target sites. nih.gov

| Compound/Fraction | Target Organism | Activity (LC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| Himachalenes enriched fraction | Plutella xylostella (larvae) | 362 | nih.gov |

| Crude C. deodara oil | Plutella xylostella (larvae) | 425 | nih.gov |

| Atlantones enriched fraction | Plutella xylostella (larvae) | 365 | nih.gov |

Pheromonal Activity and Chemoattraction Mechanisms

Several himachalene-type sesquiterpenes function as highly specific, male-produced pheromones in various insect species, playing a critical role in chemical communication for mating and aggregation. researchgate.netnih.gov These compounds are often released to attract conspecifics of both sexes to a specific location.

For instance, (+)-(6R,7S)-himachala-9,11-diene has been identified as a male-specific pheromone for the flea beetle Phyllotreta striolata. researchgate.net Similarly, (S)-ar-himachalene acts as a pheromone for the flea beetle Aphthona flava. researchgate.netnih.gov In the sandfly Lutzomyia longipalpis, the homosesquiterpene (1S,3S,7R)-3-methyl-α-himachalene is released by males from their tergal glands to attract females for mating. rsc.orgresearchgate.net Research indicates this compound also serves to attract other males, functioning as an aggregation pheromone that facilitates the formation of leks on or near a host. researchgate.net

The chemoattraction mechanism involves the detection of these volatile compounds by specialized olfactory receptors on the antennae of the receiving insects. researchgate.net This detection triggers a specific behavioral response, typically upwind flight towards the source of the pheromone. researchgate.net In some cases, the efficacy of the pheromone is significantly enhanced by the synergistic presence of host plant volatiles. For the flea beetle P. striolata, the synthetic pheromone's activity in the field required the simultaneous presence of allyl isothiocyanate, a volatile released by its host plant. researchgate.net This suggests a mechanism where the pheromone signals the presence of a suitable mate, while the plant volatile confirms the location of a viable food source and oviposition site.

Structure-Activity Relationship (SAR) Elucidations

The biological efficacy of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are pivotal in identifying the key chemical features responsible for a molecule's biological activity. Through systematic modification of a lead compound's structure, researchers can deduce which functional groups and spatial arrangements are conducive to or detrimental to its desired effect.

Investigations into the derivatives of the himachalene scaffold have revealed that even minor structural alterations can significantly impact their biological activity. Studies on a range of synthesized aryl himachalene derivatives have demonstrated notable differences in their antimicrobial properties.

Aromatization of the himachalene core has been shown to have a modest effect on antibacterial activity. For instance, aromatized himachalenes such as ar-himachalene, α-dehydro-ar-himachalene, bisdehydro-ar-himachalene, and γ-dehydro-ar-himachalene displayed limited to no activity against Gram-negative bacteria like Burkholderia cepacia, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa at high concentrations. However, some activity was observed against Gram-positive bacteria. Bisdehydro-ar-himachalene, for example, exhibited activity against Micrococcus luteus, while ar-himachalene and γ-dehydro-ar-himachalene were active against Bacillus subtilis.

A significant enhancement in antimicrobial activity was observed with the introduction of an imine moiety. The synthesis of 2,9,9-trimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-ylidene-amine derivatives from α-dehydro-ar-himachalene led to compounds with improved efficacy against Gram-positive bacteria (Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus) and certain mycotoxigenic fungi (Aspergillus parasiticus, Aspergillus ochraceous, and Aspergillus sydowii). Among these imine derivatives, the compound featuring an isobutyl group demonstrated the most potent activity. This suggests that the addition of the imine group, and the nature of its substituent, are critical for enhancing the antimicrobial properties of the himachalene scaffold.

Table 1: Antimicrobial Activity of Himachalene Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/ml |

|---|---|---|

| ar-Himachalene | Bacillus subtilis | 375 |

| γ-dehydro-ar-Himachalene | Bacillus subtilis | 1500 |

| bisdehydro-ar-Himachalene | Micrococcus luteus | 625 |

| Imine derivative with isobutyl group | Fungi (A. sydowii, A. parasiticus, A. ochraceous) | 23.4 - 187.5 |

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity in their interactions with ligands. While extensive research into the specific stereochemical influence on the biological efficacy of 6-Oxo (S)-ar-Himachalene derivatives is not widely available in the reviewed literature, the principles of stereochemistry in drug design are well-established. For many classes of compounds, different enantiomers or diastereomers of the same molecule can exhibit vastly different potencies, efficacies, and even different types of biological activity altogether. Further research is warranted to elucidate the specific role of stereochemistry in the biological activity of this particular class of compounds.

Molecular Target Identification and Binding Studies (e.g., Molecular Docking)

To understand the mechanism of action of a bioactive compound, it is crucial to identify its molecular target and characterize the binding interactions. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a study involving the hemisynthesis of trans-himachalol, a structurally related ketone intermediate, himachalone, was synthesized. nih.gov Molecular docking studies were performed on this himachalone, along with other derivatives, to investigate their potential activities. nih.gov The results indicated that these compounds displayed high affinities towards the active site of the protein 7B2W, suggesting a potential mechanism for their observed activities on smooth muscles and against various neurotransmitters. nih.govafricaresearchconnects.com

Further computational studies on synthesized nitro-halogenated aryl-himachalene derivatives have also been conducted. mdpi.comresearchgate.net These molecular docking analyses aimed to understand the interactions of these compounds with biological receptors, suggesting their potential for therapeutic applications. mdpi.comresearchgate.net Such studies are instrumental in rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity for their intended molecular targets.

In Vitro Biological Screening Paradigms

In vitro biological screening is a fundamental step in the drug discovery process, allowing for the rapid assessment of the biological activity of a large number of compounds in a controlled laboratory setting. For the derivatives of himachalene, in vitro antimicrobial screening has been a primary method for evaluating their potential as therapeutic agents.

The antimicrobial activity of various himachalene derivatives was evaluated against a panel of sixteen different microorganisms. This panel included Gram-positive bacteria (Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus), Gram-negative bacteria (Burkholderia cepacia, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterobacter cloacae), and several fungal strains (Candida albicans, Issatchenkia orientalis, Aspergillus flavus, Aspergillus niger, Aspergillus parasiticus, Aspergillus sydowii, Aspergillus ochraceous, and Trichophyton rubrum).

The results of these screenings, as detailed in the section on structural modifications, highlighted the differential activity of the compounds. For example, while the aromatized himachalenes showed limited activity, the introduction of an imine functionality led to a marked increase in activity against specific Gram-positive bacteria and fungi. These in vitro assays are crucial for identifying promising lead compounds that can then be subjected to further preclinical development.

Table 2: Panel of Microorganisms for In Vitro Screening

| Category | Organism |

|---|---|

| Gram-Positive Bacteria | Bacillus subtilis |

| Micrococcus luteus | |

| Staphylococcus aureus | |

| Gram-Negative Bacteria | Burkholderia cepacia |

| Escherichia coli | |

| Klebsiella pneumoniae | |

| Pseudomonas aeruginosa | |

| Enterobacter cloacae | |

| Fungal Strains | Candida albicans |

| Issatchenkia orientalis | |

| Aspergillus flavus | |

| Aspergillus niger | |

| Aspergillus parasiticus | |

| Aspergillus sydowii | |

| Aspergillus ochraceous | |

| Trichophyton rubrum |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enantiopure 6-Oxo (S)-ar-Himachalene and its Derivatives

A primary challenge in himachalene research is the efficient and stereocontrolled synthesis of enantiomerically pure compounds. Naturally occurring himachalenes are often found as isomeric mixtures, complicating their direct use as starting materials for synthesizing specific stereoisomers like this compound. nih.govnih.gov Future research is therefore intensely focused on developing novel synthetic methodologies that provide precise control over stereochemistry.

Key strategies are expected to include:

Asymmetric Catalysis: The development of novel chiral catalysts (metal-based or organocatalysts) to control the formation of key stereocenters in the himachalene core. This would enable the synthesis of the desired enantiomer from simple, achiral starting materials.

Chiral Pool Synthesis: Utilizing readily available enantiopure natural products as starting materials to impart chirality to the synthetic target.

Substrate-Controlled Diastereoselective Reactions: Designing synthetic routes where the existing stereocenters in an intermediate direct the stereochemical outcome of subsequent transformations.

The successful implementation of these methodologies will be crucial for producing sufficient quantities of enantiopure this compound and its derivatives, facilitating in-depth biological evaluation and structure-activity relationship (SAR) studies.

Advanced Spectroscopic Techniques for Real-time Mechanistic Insight

Understanding the intricate mechanisms of the reactions used to synthesize and modify himachalenes is fundamental to optimizing existing methods and designing new ones. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are invaluable for characterizing final products, they provide limited information about transient intermediates and reaction kinetics. nih.govnih.govmdpi.com

Future research will increasingly employ advanced, time-resolved spectroscopic techniques to gain real-time mechanistic insights. mdpi.comresearchgate.net These methods allow for the direct observation of reactive species and the elucidation of reaction pathways as they occur.

| Spectroscopic Technique | Application in Himachalene Research | Potential Insights |

| In-situ FTIR/Raman Spectroscopy | Monitoring the formation and consumption of functional groups during a reaction in real-time. | Identification of transient intermediates, determination of reaction kinetics, optimization of reaction conditions (temperature, pressure, catalyst loading). |

| Stopped-Flow Spectroscopy | Studying rapid reaction kinetics by rapidly mixing reactants and monitoring the spectral changes over milliseconds. | Elucidation of fast reaction steps, characterization of short-lived intermediates in catalytic cycles. |

| Operando Spectroscopy | Analyzing a catalyst or reacting system under actual process conditions. | Understanding catalyst deactivation mechanisms, identifying the true active species in a catalytic reaction. acs.org |

By providing a dynamic view of chemical transformations, these techniques will enable researchers to rationally design more efficient and selective synthetic routes to this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and SAR Prediction

The vast chemical space of possible himachalene derivatives presents a significant challenge for traditional discovery methods. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by rapidly analyzing complex datasets and making accurate predictions. mdpi.comnih.gov These computational tools can significantly accelerate the identification of novel compounds with desired properties and help decipher complex structure-activity relationships (SAR). nih.gov

Future applications of AI/ML in himachalene research will likely include:

Predictive Modeling: Training ML models on existing data of himachalene analogs and their biological activities to predict the potency and selectivity of new, unsynthesized compounds. nih.goved.ac.uk This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.

Generative Models: Using deep learning architectures to design entirely new himachalene-based structures with optimized properties. ed.ac.uk These models can "learn" the rules of chemical structure and biological activity to propose novel molecules that a human chemist might not conceive.

Target Identification: Employing AI to analyze biological data and predict the molecular targets of bioactive himachalene compounds, which is a crucial step in understanding their mechanism of action. nih.gov

This data-driven approach will streamline the drug discovery pipeline, reducing the time and cost associated with identifying lead candidates. astrazeneca.com

Exploration of Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. berkeley.edu The exploration of chemoenzymatic routes, which combine enzymatic steps with traditional chemical reactions, represents a powerful strategy for the synthesis of complex natural products like this compound. mdpi.comnih.gov

Emerging research in this area includes:

Enzyme Discovery and Engineering: Identifying and engineering enzymes, such as terpene synthases, cytochrome P450 monooxygenases, and dehydrogenases, that can catalyze specific steps in the synthesis of the himachalene skeleton with high stereoselectivity. nih.gov

Metabolic Engineering: Genetically modifying microorganisms like Saccharomyces cerevisiae (yeast) or E. coli to produce himachalenes and their functionalized derivatives through fermentation. nih.gov This approach can provide a renewable and scalable source of the target compounds.

Enzymatic Cascades: Designing multi-enzyme, one-pot reactions that mimic biosynthetic pathways to construct the himachalene core from simple precursors in a highly efficient manner.

These biocatalytic methods hold the promise of producing enantiomerically pure himachalenes through environmentally friendly processes.

Design and Synthesis of New Himachalene Analogs with Targeted Biological Activities

Building upon the known biological activities of the himachalene scaffold, a major future direction is the rational design and synthesis of new analogs with enhanced potency and specificity for particular therapeutic targets. nih.govmdpi.com Research has already demonstrated that modifications to the aryl himachalene core, such as the introduction of imine or nitro-halogenated groups, can significantly enhance antimicrobial activity. nih.govnih.govmdpi.com

Future work will focus on:

Scaffold Diversification: Exploring a wider range of chemical transformations to introduce diverse functional groups at various positions on the himachalene skeleton. This includes reactions like Friedel-Crafts acylation to add new substituents. mdpi.com

Mechanism-Based Design: Using knowledge of the biological targets to design analogs that are optimized for binding and modulation of activity. Molecular docking studies can be used to predict the interaction between designed analogs and their protein targets, guiding synthetic efforts. nih.govmdpi.com

Fragment-Based Drug Discovery: Attaching small chemical fragments to the himachalene core to probe for new interactions with biological targets and build more potent molecules.

This systematic approach to analog synthesis will be critical for developing himachalene-based compounds into viable therapeutic agents.

Sustainable Production and Green Chemistry Approaches in Himachalene Research

The principles of green chemistry are becoming increasingly important in all areas of chemical synthesis, including natural product research. The goal is to develop processes that are more environmentally friendly, safer, and more efficient. unibe.chcardiff.ac.uk For himachalenes, which can be derived from natural sources like cedarwood oil, there is a strong impetus to adopt sustainable practices. researchgate.net

Key green chemistry approaches for future himachalene research include:

Use of Renewable Feedstocks: Utilizing the naturally occurring mixture of himachalenes from essential oils as a renewable starting material for the synthesis of more complex derivatives. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.

Solvent Reduction and Replacement: Minimizing the use of hazardous organic solvents by employing greener alternatives (e.g., water, bio-based solvents) or solvent-free reaction conditions. acsgcipr.org

Catalysis over Stoichiometric Reagents: Using catalytic methods (including biocatalysis) in place of stoichiometric reagents to reduce waste and improve efficiency. polimi.it

By integrating these principles, the production of this compound and its derivatives can be made more economically viable and environmentally responsible, aligning with the broader goal of sustainable chemical manufacturing. rsc.org

Q & A

Q. Q1. What synthetic methodologies are commonly employed to synthesize 6-Oxo (S)-ar-Himachalene derivatives, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound derivatives are synthesized via nucleophilic substitution reactions using precursors like S-methylisothiourea sulfate or S-benzylisothiourea hydrobromide. For example, reactions with ethyl α-cyanocinnamate derivatives under reflux conditions (e.g., ethanol, 80°C) yield pyrimidine scaffolds. Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios. Monitoring via TLC and spectroscopic validation (e.g., disappearance of SCH3 proton signals at ~2.66 ppm in ¹H-NMR) ensures reaction completion .

Q. Q2. What analytical techniques are critical for characterizing this compound derivatives, and how are spectral data interpreted?

Methodological Answer: Key techniques include:

- ¹H-NMR : Identifies functional groups (e.g., NH protons at 11.20–10.00 ppm for amidic groups, SCH2Ph protons at ~4.65 ppm).

- IR Spectroscopy : Confirms NH stretches (3370–3450 cm⁻¹) and carbonyl groups.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 293.69 for compound 5g) validate molecular weights.

Data interpretation requires cross-referencing spectral patterns with synthetic intermediates and known analogs .

Q. Q3. What preliminary pharmacological findings exist for this compound derivatives, and how are in vitro assays designed?

Methodological Answer: In antidiabetic studies, derivatives are tested via glucose uptake assays in cell lines (e.g., L6 myocytes) at concentrations of 10–100 µM. Positive controls (e.g., metformin) and dose-response curves (Table 1 in ) establish efficacy. Assay validation includes measuring cytotoxicity (MTT assay) and statistical analysis (ANOVA, p < 0.05) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound derivatives?

Methodological Answer: Contradictions arise from pharmacokinetic factors (e.g., bioavailability, metabolite stability). Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.

- Metabolite Identification : Use hepatic microsomes to simulate in vivo metabolism.

- Dose Adjustment : Translate in vitro IC₅₀ values to in vivo equivalents using allometric scaling .

Q. Q5. What experimental designs are recommended to differentiate endogenous vs. exogenous origins of 6-Oxo metabolites in biological samples?

Methodological Answer:

- GC/C/IRMS Analysis : Carbon isotope ratios (δ¹³C) distinguish endogenous (biogenic) vs. synthetic (exogenous) sources. Thresholds: Report as an Adverse Analytical Finding (AAF) if 6α-OH-AD >10 ng/mL (SG-adjusted) with exogenous δ¹³C signatures .

- Microbial Activity Checks : Test for concurrent microbial degradation markers (e.g., abnormal steroid ratios) to avoid false positives .

Q. Q6. How can structure-activity relationship (SAR) studies be structured to enhance the antidiabetic potency of this compound analogs?

Methodological Answer:

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-amino position to enhance hydrogen bonding with target receptors.

- Comparative Assays : Test derivatives against α-glucosidase and AMPK pathways to identify multi-target effects.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with PPAR-γ or GLUT4 transporters .

Q. Q7. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound derivatives?

Methodological Answer:

- Chiral Chromatography : Use HPLC with cellulose-based columns (e.g., Chiralpak IC) to isolate (S)-enantiomers.

- Circular Dichroism (CD) : Validate enantiopurity via Cotton effects at 220–250 nm.

- Crystallography : X-ray diffraction confirms absolute configuration, reducing batch variability .

Data Analysis & Interpretation

Q. Q8. How should researchers handle conflicting spectroscopic data during structural elucidation of novel 6-Oxo derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D-NMR (e.g., HSQC, HMBC) with high-resolution MS to resolve ambiguities.

- Reference Libraries : Compare data with databases (e.g., SciFinder, Reaxys) for known analogs.

- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in solution-phase spectra .

Q. Q9. What statistical approaches are appropriate for analyzing dose-dependent antidiabetic effects in preclinical studies?

Methodological Answer:

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Bland-Altman Plots : Assess agreement between technical replicates.

- Meta-Analysis : Pool data from multiple studies to calculate weighted effect sizes and confidence intervals .

Ethical & Reporting Considerations

Q. Q10. What criteria define the reporting of 6-Oxo metabolites as atypical findings (ATFs) in anti-doping research?

Methodological Answer: ATFs are reported if:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.